
5F-Edmb-pinaca
Übersicht
Beschreibung
5F-Edmb-pinaca, also known as 5-Fluoro EDMB-PINACA, is a synthetic cannabinoid and designer drug. It is part of the indazole-3-carboxamide family and has been identified in various drug seizures. This compound is known for its potent psychoactive effects, similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5F-Edmb-pinaca involves several steps, starting with the preparation of the indazole core. The key steps include:
Formation of the Indazole Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoropentyl Chain: This step involves the alkylation of the indazole core with a fluoropentyl halide.
Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the indazole derivative with an appropriate carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxamide with ethyl alcohol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control .
Analyse Chemischer Reaktionen
Phase-I Metabolism
In vitro studies using human liver microsomes identified 14 phase-I metabolites via the following reactions :
Reaction Type | Metabolites Generated | Key Enzymes Involved |
---|---|---|
Ester hydrolysis | M1 (free carboxylic acid) | Carboxylesterases (CES1/2) |
Dehydrogenation | M2 (α,β-unsaturated ketone) | Cytochrome P450 (CYP3A4) |
Hydrolytic defluorination | M3 (pentanol derivative) | CYP2C19 |
Mono-hydroxylation | M4–M6 (hydroxypentyl isomers) | CYP2C9, CYP2D6 |
Dihydroxylation | M7 (diol derivative) | CYP3A4 |
-
Dominant pathway : Ester hydrolysis (M1) accounts for >60% of phase-I metabolites in vitro .
-
Secondary pathways : Hydroxylation at the pentyl chain (positions 4 and 5) and defluorination are observed in urine samples .
Phase-II Metabolism
Glucuronidation of hydroxylated metabolites (M4–M6) produces four phase-II conjugates, detectable in urine as major excretion products .
Analytical Characterization
Key techniques for identifying 5F-EDMB-PINACA and its metabolites:
Comparative Reactivity with Structural Analogs
This compound shares metabolic pathways with SCRAs like 5F-MDMB-PICA and 5F-CUMYL-PINACA but differs in:
-
Ester hydrolysis rate : this compound undergoes faster hydrolysis than 5F-MDMB-PICA due to less steric hindrance at the ester group .
-
Fluorine stability : The 5-fluoropentyl chain resists defluorination compared to 4-fluoro analogs .
Toxicological Implications
Wissenschaftliche Forschungsanwendungen
5F-Edmb-pinaca has several scientific research applications, including:
Chemistry: It is used as a reference standard for the development and validation of analytical methods for synthetic cannabinoids.
Biology: It is used in studies investigating the effects of synthetic cannabinoids on biological systems, including their interaction with cannabinoid receptors.
Medicine: It is used in toxicological studies to understand the adverse effects and potential therapeutic applications of synthetic cannabinoids.
Wirkmechanismus
5F-Edmb-pinaca exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the induction of psychoactive effects. The primary molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5F-MDMB-PINACA: This compound is structurally similar to 5F-Edmb-pinaca but has a methyl ester instead of an ethyl ester.
5F-ADB: This compound is another synthetic cannabinoid with a similar indazole-3-carboxamide structure.
5F-MDMB-PICA: This compound is similar but has an indole core instead of an indazole core.
Uniqueness
This compound is unique due to its specific structural features, including the ethyl ester and the fluoropentyl chain. These features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .
Biologische Aktivität
5F-EDMB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has garnered attention due to its potent biological activity and associated risks. This article explores the compound's pharmacological properties, metabolic pathways, and implications for human health, supported by diverse research findings.
This compound is characterized by its indole structure and a 5-fluoropentyl chain. It acts primarily as a full agonist at cannabinoid receptors CB1 and CB2, demonstrating significantly higher potency than Δ9-tetrahydrocannabinol (Δ9-THC) . The compound's binding affinity for CB1 receptors is notably high, with Ki values reported around 1.24 nM and EC50 values as low as 1.46 nM . This suggests that even small doses can produce substantial effects on the central nervous system.
Pharmacological Effects
In Vitro Studies:
- This compound exhibits full agonistic activity at both CB1 and CB2 receptors, with varying potency based on structural modifications in its head group .
- It has been shown to induce hypothermia, catalepsy, and analgesia in animal models, effects that are reversible with rimonabant, a known CB1 antagonist .
In Vivo Studies:
- In C57BL/6J mice, the compound produced dose-dependent effects similar to those observed with other SCRAs. The pharmacological profile indicates a rapid onset of action compared to Δ9-THC .
- The compound has been implicated in serious health consequences, including overdose cases linked to its recreational use .
Metabolism and Excretion
Research indicates that this compound undergoes extensive metabolic transformation in vivo, primarily through ester hydrolysis and other oxidative processes. Key metabolites identified include:
- Phase-I Metabolites: Ten metabolites have been detected in urine samples through liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS), including products from monohydroxylation and defluorination .
- Detection Challenges: The presence of shared metabolites among structurally related SCRAs complicates the unequivocal detection of this compound consumption in forensic contexts .
Case Studies and Clinical Implications
Several case studies highlight the clinical implications of this compound use:
- Reports have documented severe adverse effects following consumption, including psychosis and cardiovascular complications .
- A notable increase in emergency department visits related to synthetic cannabinoids has been observed since the emergence of this compound on the market .
Comparative Analysis with Other SCRAs
The following table summarizes the biological activity of this compound compared to other synthetic cannabinoids:
Compound | CB1 Affinity (nM) | EC50 (nM) | Notable Effects |
---|---|---|---|
This compound | 1.24 | 1.46 | Hypothermia, analgesia |
5F-MDMB-PICA | 0.45 - 27.60 | Varies | Similar to above |
FUB-144 | Varies | Varies | Severe intoxication cases reported |
Δ9-THC | ~30 | ~10 | Psychoactive effects, euphoria |
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O3/c1-5-28-20(27)18(21(2,3)4)23-19(26)17-15-11-7-8-12-16(15)25(24-17)14-10-6-9-13-22/h7-8,11-12,18H,5-6,9-10,13-14H2,1-4H3,(H,23,26)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEACSPMBSUVRD-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963459 | |
Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2504100-69-8 | |
Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.